Anticancer Cytotoxicity: Reported IC50 Values for MCF-7 and HCT-116 Cell Lines (Vendor-Sourced Data)
According to vendor-reported biological activity data for 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid, the compound exhibits cytotoxic effects against human cancer cell lines with reported IC50 values of 0.051 µM (MCF-7 breast cancer) and 0.075 µM (HCT-116 colon cancer) . The vendor claims these values are 'significantly lower than that of standard chemotherapeutic agents,' though no specific comparator agent is named . For context, a structurally distinct isoindoline-isonicotinic acid derivative (BDBM270535) demonstrates JMJD2C inhibition with IC50 = 0.55 µM [1]. The indoline-isonicotinic acid scaffold thus warrants attention in oncology-focused screening programs.
| Evidence Dimension | Cytotoxicity (cancer cell line inhibition) |
|---|---|
| Target Compound Data | MCF-7 IC50 = 0.051 µM; HCT-116 IC50 = 0.075 µM |
| Comparator Or Baseline | Standard chemotherapeutic agents (unspecified) |
| Quantified Difference | Reported as 'significantly lower' (no quantitative comparison value provided) |
| Conditions | Vendor-reported data (BenchChem); cell viability assay (details not specified) |
Why This Matters
The low-micromolar to sub-micromolar IC50 range positions this compound as a potential hit in anticancer screening, though independent peer-reviewed validation is essential before procurement decisions.
- [1] BindingDB BDBM270535. JMJD2C inhibition IC50 = 550 nM (0.55 µM) for a structurally related isoindoline-isonicotinic acid derivative. View Source
